N1 vs. N3 Aryl Substitution: CCK-B Receptor Selectivity Over GABA-A Activity
The target compound, a 1-arylquinazolin-4-one, exhibits a pharmacological profile divergent from its N3-substituted analogs. A foundational study on the core scaffold demonstrated that 1-phenyl-4(1H)-quinazolinones showed a selective affinity for the cholecystokinin-B (CCK-B) receptor, while the corresponding dihydro derivatives preferentially targeted the CCK-A receptor [1]. This contrasts sharply with the N3-aryl analog mecloqualone, which functions as a GABA-A receptor modulator [2]. Although direct comparative IC50 data for this specific derivative against mecloqualone is not provided in the same assay, the scaffold-level divergence confirms that the N1 substitution imparts CCK receptor activity, not GABAergic effects [1].
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Cholecystokinin-B (CCK-B) receptor ligand (class-level evidence) |
| Comparator Or Baseline | Mecloqualone (3-(2-chlorophenyl)-2-methylquinazolin-4-one) acts as a GABA-A receptor positive allosteric modulator. |
| Quantified Difference | Distinct target families (CCK vs. GABA-A); no cross-activity expected. |
| Conditions | Radioligand binding assays using rat pancreatic and brain tissues for CCK receptors [1]. |
Why This Matters
For researchers developing CCK-B targeted therapies or studying neuropeptide signaling, this compound provides a valid starting point, whereas N3-substituted analogs like mecloqualone are irrelevant and would produce false-negative results.
- [1] Pentassuglia, G., Bertani, B., Donati, D., & Ursini, A. (1996). 1-Phenyl-4(1H)-quinazolinones and 2,3-dihydro-1-phenyl-4(1H)-quinazolinones as potential cholecystokinin receptor ligands. Journal of Heterocyclic Chemistry, 33(4), 1137-1141. View Source
- [2] Soudijn, W., & van Wijngaarden, I. (1984). The GABA receptor and its ligands. In Progress in Medicinal Chemistry (Vol. 21, pp. 135-207). Elsevier. View Source
